[4-(2-Adamantyl)piperazino](1H-pyrazol-3-YL)methanone
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Overview
Description
4-(2-Adamantyl)piperazinomethanone is a complex organic compound that features a unique combination of adamantane, piperazine, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic reactions. One common approach is to start with the adamantane derivative, which undergoes a series of reactions to introduce the piperazine and pyrazole groups. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups like halides or amines .
Scientific Research Applications
4-(2-Adamantyl)piperazinomethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share the pyrazole ring and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities
Uniqueness
What sets 4-(2-Adamantyl)piperazinomethanone apart is its unique combination of adamantane, piperazine, and pyrazole moieties, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing novel drugs .
Properties
Molecular Formula |
C18H26N4O |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C18H26N4O/c23-18(16-1-2-19-20-16)22-5-3-21(4-6-22)17-14-8-12-7-13(10-14)11-15(17)9-12/h1-2,12-15,17H,3-11H2,(H,19,20) |
InChI Key |
LMGLSQFBXOVRAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NN5 |
Origin of Product |
United States |
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